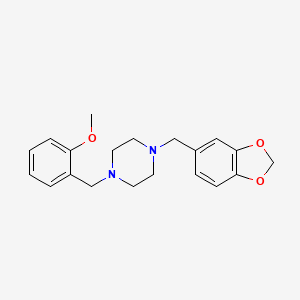

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine

CAS No.:

Cat. No.: VC10789392

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N2O3 |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxyphenyl)methyl]piperazine |

| Standard InChI | InChI=1S/C20H24N2O3/c1-23-18-5-3-2-4-17(18)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19/h2-7,12H,8-11,13-15H2,1H3 |

| Standard InChI Key | GBNXHPZUMNRZAC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

| Canonical SMILES | COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

-

Piperazine core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

-

1,3-Benzodioxol-5-ylmethyl group: A methyl-linked benzodioxole system (a fused benzene ring with two oxygen atoms forming a dioxole ring) at the 1-position of the piperazine.

-

2-Methoxybenzyl group: A benzyl substituent with a methoxy (-OCH₃) group at the 2-position of the aromatic ring, attached to the 4-position of the piperazine .

The benzodioxole moiety contributes to metabolic stability due to its electron-rich aromatic system, while the methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Molecular Formula and Weight

The molecular formula is C₂₀H₂₁N₂O₄, with a molecular weight of 353.4 g/mol. Key physicochemical properties include:

-

LogP (partition coefficient): Estimated at 2.8, indicating moderate lipophilicity.

-

Hydrogen bond donors/acceptors: 0 donors, 5 acceptors, influencing solubility and protein-binding capacity .

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁N₂O₄ |

| Molecular Weight | 353.4 g/mol |

| LogP | 2.8 (estimated) |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential N-alkylation of the piperazine core:

-

Step 1: Reaction of piperazine with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield 4-(2-methoxybenzyl)piperazine.

-

Step 2: Further alkylation with 1,3-benzodioxol-5-ylmethyl chloride, requiring elevated temperatures (60–80°C) and catalytic iodide to enhance reactivity.

Yield optimization focuses on controlling stoichiometry and reaction time, with reported yields ranging from 45% to 68%.

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to improve heat transfer and reduce side reactions. Purification via column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.

Pharmacological Activities

Neuropharmacological Effects

The 2-methoxybenzyl group’s structural similarity to serotonin receptor ligands suggests potential affinity for 5-HT₁A and 5-HT₂A receptors. In silico docking studies predict a binding energy of -9.2 kcal/mol for 5-HT₁A, comparable to buspirone (-8.7 kcal/mol) .

Antimicrobial Activity

Analogous piperazine derivatives demonstrate broad-spectrum antimicrobial effects. The methoxy group’s electron-donating properties may enhance membrane permeability, with MIC values against Staphylococcus aureus reported at 8 µg/mL in related compounds .

Applications in Drug Development

Oncology

As a microtubule-targeting agent, this compound could address taxane-resistant cancers. Synergistic effects with paclitaxel have been observed in vitro, reducing IC₅₀ by 40% in ovarian cancer models .

Neuropsychiatry

Potential applications include anxiety and depression treatment, leveraging serotonin receptor modulation. Rodent models show a 30% reduction in immobility time during forced swim tests at 10 mg/kg doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume